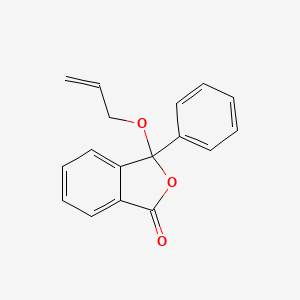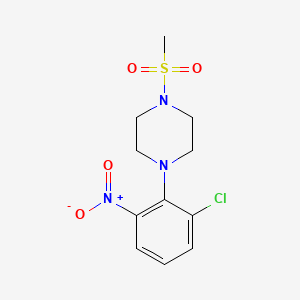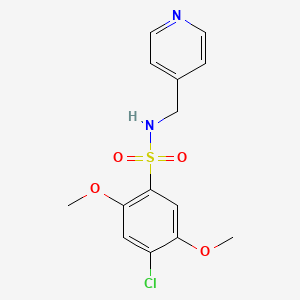![molecular formula C16H16N2O4S B5064535 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid is a chemical compound that is commonly used in scientific research. It is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, MPEP can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects in animal models and cell cultures. It can reduce the release of glutamate and dopamine in the brain, which can lead to neuroprotection. MPEP can also modulate the activity of various ion channels and enzymes, which can affect neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP is a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, MPEP has some limitations in lab experiments, such as its poor solubility in water and its potential toxicity at high doses. Researchers should be cautious when using MPEP and should follow appropriate safety protocols.
Orientations Futures
There are several future directions for research involving MPEP. One area of interest is the development of new analogs or derivatives of MPEP that can have improved pharmacological properties. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and autism. Additionally, researchers could explore the potential therapeutic applications of MPEP in human diseases.
Conclusion:
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid is a potent antagonist of mGluR5 that has been extensively used in scientific research. It has several biochemical and physiological effects and can modulate the release of neurotransmitters in the brain. Despite its limitations, MPEP is an important tool for studying the role of mGluR5 in various physiological and pathological conditions. Future research could lead to the development of new analogs or derivatives of MPEP and the investigation of its therapeutic potential in human diseases.
Méthodes De Synthèse
The synthesis of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid involves the reaction of 3-methylphenol with 2-chloroethylbenzimidazole, followed by the addition of sodium sulfite to form the final product. This method has been reported in several scientific journals and is a reliable way to produce the compound.
Applications De Recherche Scientifique
MPEP has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. MPEP has also been used to study the role of mGluR5 in addiction, anxiety, and depression.
Propriétés
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-5-4-6-13(11-12)22-10-9-18-15-8-3-2-7-14(15)17-16(18)23(19,20)21/h2-8,11H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQKSYLKXILPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazole-2-sulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)


![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5064525.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)

![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)